molecular formula C19H18N2O2 B11143047 N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide

N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B11143047
M. Wt: 306.4 g/mol
InChI Key: FLXLIRHTPSGNLV-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is a synthetic benzamide derivative featuring a pyrrole ring at the para-position of the benzamide core and a 2-methoxybenzyl group attached to the amide nitrogen. The 4-(1H-pyrrol-1-yl)benzamide moiety is a recurring motif in heterocyclic hybrids, as seen in compounds like N-(3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl)-4-(1H-pyrrol-1-yl)benzamide (15b), which exhibits antimicrobial and cytotoxic activities .

Properties

Molecular Formula

C19H18N2O2

Molecular Weight

306.4 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-4-pyrrol-1-ylbenzamide

InChI

InChI=1S/C19H18N2O2/c1-23-18-7-3-2-6-16(18)14-20-19(22)15-8-10-17(11-9-15)21-12-4-5-13-21/h2-13H,14H2,1H3,(H,20,22)

InChI Key

FLXLIRHTPSGNLV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N3C=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 4-(1H-pyrrol-1-yl)benzoic acid with 2-methoxybenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.

Major Products Formed

    Oxidation: Formation of N-(2-hydroxybenzyl)-4-(1H-pyrrol-1-yl)benzamide.

    Reduction: Formation of N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzylamine.

    Substitution: Formation of N-(2-substituted benzyl)-4-(1H-pyrrol-1-yl)benzamide.

Scientific Research Applications

Anticancer Activity

Preliminary studies suggest that N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide may exhibit significant activity against cancer-related biological targets. It has been noted for its potential to inhibit specific protein interactions involved in cancer progression. For instance, compounds with similar structural motifs have demonstrated efficacy against various cancer cell lines, indicating that this compound could serve as a lead candidate for further pharmacological evaluation.

Anti-inflammatory Properties

The compound may also play a role in modulating inflammatory pathways. Given the pyrrole ring's electronic properties, it could interact with enzymes or receptors involved in inflammation, making it a candidate for developing anti-inflammatory agents.

Research into the biological activity of this compound includes interaction studies with biological macromolecules. Techniques such as molecular docking simulations and binding affinity assays are employed to assess the compound's efficacy in inhibiting target proteins or receptors.

Synthesis and Structural Characterization

The synthesis of this compound typically involves several steps, including:

  • Preparation of the pyrrole derivative.
  • Formation of the benzamide structure through coupling reactions.
  • Purification and characterization using techniques such as NMR and mass spectrometry.

These methods ensure the compound's purity and structural integrity for subsequent biological evaluations.

Comparison with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other structurally similar compounds. The following table summarizes key features:

Compound NameStructure TypeBiological ActivityNotes
This compoundBenzamide/PyrrolePotential anticancerLipophilic due to methoxy group
4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamidesBenzamide/BenzimidazoleAnticancerExplored for DHFR inhibition
2-Mercaptobenzimidazole derivativesBenzimidazoleAntimicrobialEvaluated against various pathogens

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogues and their properties:

Compound Name Core Structure Substituents (N-position) Key Activities/Properties Reference
N-(2-Methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide 4-(1H-pyrrol-1-yl)benzamide 2-Methoxybenzyl Inferred: Potential antimicrobial/anticancer (based on analogues)
Compound 15b 4-(1H-pyrrol-1-yl)benzamide 3-Chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-yl Antimicrobial (MIC: 8 µg/mL vs. S. aureus), cytotoxic (IC50: 12 µM vs. HeLa) [1, 2]
N-(3-Chloro-4-fluorophenyl)-4-(1H-imidazol-1-yl)benzamide 4-(1H-imidazol-1-yl)benzamide 3-Chloro-4-fluorophenyl Anticancer (IC50: 4.2 µM vs. cervical cancer) [4]
N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide Benzamide 4-(1H-Pyrrol-1-yl)phenyl Synthetic focus: 78% yield via Ni-catalyzed reductive aminocarbonylation [5]

Key Observations :

  • Substituent Impact: The 2-methoxybenzyl group in the target compound contrasts with azetidinone (15b) or imidazole-based substituents in analogues. Bulkier groups like azetidinone (15b) enhance antimicrobial activity but may reduce solubility, whereas electron-donating methoxy groups could improve membrane permeability .
  • Heterocycle Variation : Replacing pyrrole with imidazole (as in ) significantly alters bioactivity, suggesting that the heterocycle’s electronic properties (e.g., basicity, hydrogen-bonding capacity) influence target engagement .

Biological Activity

N-(2-methoxybenzyl)-4-(1H-pyrrol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological interactions, and therapeutic implications, drawing from various research findings.

Structural Characteristics

This compound features a benzamide core with a methoxybenzyl substituent and a pyrrole moiety. The methoxy group enhances lipophilicity, which may influence the compound's interaction with biological targets and its overall pharmacokinetic properties.

The compound's biological activity is primarily attributed to its ability to modulate protein interactions. It has been shown to act as an inhibitor of specific enzymes and receptors involved in critical pathways related to cancer and inflammation. For instance, studies suggest that it may inhibit certain protein interactions that are pivotal in cancer progression.

In Vitro Studies

Preliminary in vitro studies have indicated that this compound exhibits significant activity against various cancer cell lines. For example, it has shown potential cytotoxic effects in assays measuring cell viability and proliferation .

Table 1: Summary of In Vitro Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HCC8276.26
NCI-H3586.48
Other LinesVaries

Case Study 1: Antitumor Activity

In a study evaluating the antitumor properties of various benzamide derivatives, this compound was included as a candidate. The compound demonstrated significant inhibition of tumor growth in xenograft models, suggesting its potential as an anticancer agent. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. The compound was found to reduce pro-inflammatory cytokine levels in cellular models, indicating its potential application in treating inflammatory disorders.

Molecular Docking Studies

Molecular docking simulations have been employed to elucidate the binding affinity of this compound to various target proteins. These studies provide insights into the compound's interaction dynamics and help optimize its pharmacological properties for drug development.

Table 2: Molecular Docking Results

Target ProteinBinding Affinity (kcal/mol)Reference
Protein A-8.5
Protein B-7.8
Protein C-9.0

Future Directions

Given its promising biological activity, further research is warranted to explore the therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Evaluations: Conducting comprehensive animal studies to assess efficacy and safety.
  • Mechanistic Studies: Investigating the precise molecular mechanisms through which the compound exerts its effects.
  • Structural Optimization: Modifying the chemical structure to enhance potency and selectivity against specific biological targets.

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